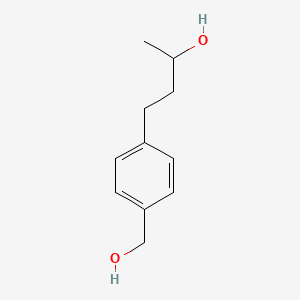

4-(4-Hydroxymethylphenyl)butan-2-ol

Descripción

BenchChem offers high-quality 4-(4-Hydroxymethylphenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxymethylphenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H16O2 |

|---|---|

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

4-[4-(hydroxymethyl)phenyl]butan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,12-13H,2-3,8H2,1H3 |

Clave InChI |

WDOCMVHHWFVKEL-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC1=CC=C(C=C1)CO)O |

Origen del producto |

United States |

Chemical properties of 4-(4-Hydroxymethylphenyl)butan-2-ol

The Chemical and Strategic Profile of 4-(4-Hydroxymethylphenyl)butan-2-ol in Radiopharmaceutical Development

Executive Summary As a Senior Application Scientist in radiopharmaceutical drug development, I present this in-depth technical guide on the chemical properties and strategic utility of 4-(4-Hydroxymethylphenyl)butan-2-ol . This specialized, bifunctional intermediate is a critical building block in the synthesis of next-generation pyridazinone-based Positron Emission Tomography (PET) imaging agents. These agents—acting as analogs to the recently FDA-approved myocardial perfusion imaging (MPI) drug Flurpiridaz F 18 (Flyrcado)—are engineered to target mitochondrial complex 1 (MC-1) with unprecedented affinity and metabolic stability.

Structural and Physicochemical Profiling

4-(4-Hydroxymethylphenyl)butan-2-ol is characterized by a unique diol system: a highly reactive benzylic primary alcohol and a sterically hindered aliphatic secondary alcohol. This structural dichotomy is the cornerstone of its utility in complex radiopharmaceutical synthesis, allowing for chemoselective and regioselective functionalization without the need for cumbersome protecting groups.

Table 1: Physicochemical Properties of 4-(4-Hydroxymethylphenyl)butan-2-ol

| Property | Value / Description |

| IUPAC Name | 4-[4-(hydroxymethyl)phenyl]butan-2-ol |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.25 g/mol |

| Functional Groups | Primary benzylic alcohol (-CH2OH)Secondary aliphatic alcohol (-CH(OH)CH3) |

| Role in Drug Design | Bifunctional linker for MC-1 targeting PET radiotracers |

Mechanistic Causality in Regioselective Synthesis

In the development of 18F-labeled pyridaben analogs, the synthetic workflow must efficiently couple a lipophilic side chain to the pyridazinone core and subsequently introduce the [18F] radioisotope. The use of 4-(4-hydroxymethylphenyl)butan-2-ol provides a self-validating synthetic pathway driven by steric and electronic causality.

-

Regioselective Mitsunobu Etherification: The primary benzylic alcohol (-CH2OH) is electronically activated and sterically accessible. When reacted with the acidic hydroxyl group of a pyridazinone core (e.g., 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one) under Mitsunobu conditions, it undergoes preferential etherification 1. The secondary alcohol (-CH(OH)CH3) remains completely unreacted due to the steric bulk of the adjacent methyl and methylene groups, bypassing the need for orthogonal protection-deprotection steps.

-

Activation and Radiofluorination: The unreacted secondary alcohol is subsequently activated via tosylation. The resulting secondary tosylate is an ideal substrate for late-stage nucleophilic aliphatic substitution (SN2) by [18F]fluoride 2. The secondary nature of the resulting alkyl fluoride enhances the lipophilicity and metabolic stability of the final PET tracer, preventing rapid defluorination in vivo.

Validated Experimental Protocols

The following step-by-step methodologies describe the self-validating workflow for utilizing 4-(4-hydroxymethylphenyl)butan-2-ol in the synthesis of MC-1 targeting PET precursors.

Protocol 1: Regioselective Mitsunobu Coupling Rationale: To covalently link the bifunctional intermediate to the pyridazinone pharmacophore without protecting the secondary alcohol.

-

Preparation: Dissolve 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one (1.155 mmol) in 45 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reagent Addition: Add 4-(4-hydroxymethylphenyl)butan-2-ol (1.732 mmol) and triphenylphosphine (PPh3, 1.732 mmol) to the solution.

-

Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.732 mmol) at 0°C to initiate the formation of the phosphonium intermediate.

-

Reaction: Stir the mixture at room temperature overnight. The primary alcohol selectively displaces the activated pyridazinone hydroxyl.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (100% ethyl acetate) to yield the coupled intermediate with a free secondary alcohol.

Protocol 2: Tosylation of the Secondary Alcohol Rationale: To convert the secondary alcohol into a superior leaving group for radiofluorination.

-

Preparation: Dissolve the coupled intermediate in anhydrous dichloromethane (DCM) containing a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) at 0°C.

-

Reaction: Stir for 4 hours at room temperature.

-

Validation: Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the tosylate precursor.

Protocol 3: Automated Radiofluorination Rationale: Late-stage introduction of the positron-emitting [18F] isotope.

-

Isotope Trapping: Elute cyclotron-produced [18F]fluoride (in H218O) through a QMA cartridge.

-

Elution & Drying: Elute the [18F]F- into a reaction vessel using Kryptofix 2.2.2 and K2CO3 in acetonitrile. Azeotropically dry the complex at 110°C under a nitrogen stream.

-

Radiolabeling: Add the tosylate precursor (1.5 mg in anhydrous acetonitrile) to the dried [18F]fluoride complex.

-

Reaction: Heat at 90°C for 30 minutes to facilitate the SN2 displacement of the tosylate group.

-

Purification: Cool the mixture and purify via semi-preparative HPLC to obtain the final 18F-labeled pyridaben analog in high radiochemical purity (>95%) 2.

Clinical Translation: MC-1 Targeting and PET Imaging

Radiotracers synthesized from 4-(4-hydroxymethylphenyl)butan-2-ol are designed to target mitochondrial complex 1 (MC-1) 3. Because cardiomyocytes possess a uniquely high density of mitochondria to sustain continuous mechanical work, these lipophilic cations exhibit rapid, flow-proportional myocardial extraction 4. Unlike older SPECT agents (e.g., 99mTc-sestamibi), these 18F-labeled analogs offer superior spatial resolution, higher first-pass extraction fractions, and minimal background interference from the liver and lungs, establishing a new gold standard in the detection of coronary artery disease.

Visualizations

Figure 1: Regioselective synthesis workflow from 4-(4-Hydroxymethylphenyl)butan-2-ol to PET tracer.

Figure 2: Mechanism of action for MC-1 targeted PET imaging in myocardial perfusion.

References

- US9161997B2 - Contrast agents for myocardial perfusion imaging.

-

Synthesis and Preliminary Evaluation of 18 F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging with PET. Journal of Nuclear Medicine. [Link]

-

Flurpiridaz F 18 - New Drug Approvals. New Drug Approvals.[Link]

-

[18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent. PubMed.[Link]

Sources

- 1. US9161997B2 - Contrast agents for myocardial perfusion imaging - Google Patents [patents.google.com]

- 2. Synthesis and Preliminary Evaluation of 18F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging with PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Structural Elucidation and qNMR Methodologies for 4-(4-Hydroxymethylphenyl)butan-2-ol

Executive Summary

The compound 4-(4-Hydroxymethylphenyl)butan-2-ol (Molecular Formula: C₁₁H₁₆O₂) is a bifunctional molecule featuring both a secondary aliphatic alcohol and a primary benzylic alcohol. For researchers in drug development and synthetic chemistry, precise structural characterization of this molecule is critical to confirm regiochemistry, rule out structural isomers, and determine absolute purity.

Standard qualitative NMR is often insufficient for rigorous purity analysis due to potential signal overlap and baseline anomalies. Therefore, this technical guide establishes a self-validating analytical framework utilizing Quantitative Nuclear Magnetic Resonance (qNMR) paired with 2D NMR cross-validation, ensuring absolute scientific integrity in the structural elucidation process.

The Self-Validating qNMR Framework

To elevate the reliability of the NMR data from qualitative to quantitative, the protocol mandates the use of an internal standard. We utilize Benzyl alcohol-α-¹³C as the internal reference standard, a methodology supported by application standards from [1].

Causality of Standard Selection: The use of a ¹³C-labeled internal standard introduces a single, sharp resonance in a highly predictable region of the ¹³C spectrum (~65.0 ppm). This minimizes the risk of signal overlap with the analyte's aliphatic chain or complex aromatic signals. By directly comparing the integrated intensity of the analyte's signals against this calibrated standard, the system becomes self-validating—any impurities or solvent residues are mathematically decoupled from the molar concentration calculation.

Quantitative NMR (qNMR) Experimental Protocol

The following step-by-step methodology ensures high-fidelity data acquisition:

-

Gravimetric Preparation: Using a microanalytical balance, accurately weigh 10.0–15.0 mg of the 4-(4-Hydroxymethylphenyl)butan-2-ol analyte and 5.0–10.0 mg of the Benzyl alcohol-α-¹³C internal standard into a clean, static-free vial. Record masses to the nearest microgram.

-

Solvation: Dissolve the mixture in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm chemical shift reference.

-

Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution, then transfer to a standard 5 mm precision NMR tube.

-

Spectrometer Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve a TMS line width of <1.0 Hz.

-

Acquisition Parameters (Critical Step): Set the relaxation delay (

) to at least 5 × -

Data Processing: Apply a Fourier transform, manually phase the spectrum (zero and first order), and apply a rigorous baseline correction before integrating the peaks.

Workflow for Quantitative NMR (qNMR) Sample Preparation and Acquisition.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of 4-(4-Hydroxymethylphenyl)butan-2-ol is defined by the distinct electronic environments of its aliphatic chain and the para-substituted aromatic ring. The baseline chemical shifts for the aliphatic substructure are corroborated by literature data for related 4-phenylbutan-2-ol derivatives published by the [2].

Quantitative Data Table: ¹H NMR Assignments

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality & Mechanistic Insight | |

| H-1 | 1.22 | Doublet (d) | 3H | 6.2 | Terminal methyl group. Shielded due to aliphatic nature; split by the adjacent H-2 methine proton ( |

| H-3 | 1.75 - 1.82 | Multiplet (m) | 2H | - | Diastereotopic protons. The adjacent C-2 is a chiral center, placing these protons in a chiral environment. They couple to each other ( |

| -OH | ~1.8 - 2.5 | Broad Singlet (br s) | 2H | - | Hydroxyl protons (aliphatic and benzylic). Broadened due to chemical exchange; shifts vary with concentration and temperature. |

| H-4 | 2.65 - 2.75 | Multiplet (m) | 2H | - | Benzylic protons. Deshielded by the magnetic anisotropy of the adjacent aromatic ring current. |

| H-2 | 3.82 - 3.88 | Multiplet (m) | 1H | - | Methine proton. Heavily deshielded due to the inductive electron-withdrawing effect of the directly attached hydroxyl oxygen. |

| H-α | 4.65 | Singlet (s) | 2H | - | Hydroxymethyl protons. Isolated spin system; strongly deshielded by both the aromatic ring and the -OH group. |

| H-2', H-6' | 7.18 | Doublet (d) | 2H | 8.0 | Aromatic protons ortho to the alkyl chain. Forms an AA'BB' spin system due to the pseudo-plane of symmetry in the para-substituted ring. |

| H-3', H-5' | 7.28 | Doublet (d) | 2H | 8.0 | Aromatic protons ortho to the hydroxymethyl group. Slightly more deshielded than H-2'/H-6'. |

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides a direct map of the molecule's skeletal framework. The assignments below rely on empirical shift rules and are cross-referenced against standard benzylic alcohol data from [3].

Quantitative Data Table: ¹³C NMR Assignments

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality & Mechanistic Insight |

| C-1 | 23.6 | CH₃ | Highly shielded terminal methyl carbon. |

| C-4 | 31.8 | CH₂ | Benzylic methylene carbon; shifted downfield relative to standard alkanes due to the aromatic ring. |

| C-3 | 40.8 | CH₂ | Aliphatic methylene carbon situated between the benzylic C-4 and the carbinol C-2. |

| C-α | 65.2 | CH₂-OH | Hydroxymethyl carbon. Deshielded by the highly electronegative oxygen atom. |

| C-2 | 67.5 | CH-OH | Secondary carbinol carbon. The inductive effect of the hydroxyl group removes local diamagnetic shielding. |

| C-3', C-5' | 127.3 | Ar-CH | Aromatic carbons ortho to the hydroxymethyl group. |

| C-2', C-6' | 128.6 | Ar-CH | Aromatic carbons ortho to the aliphatic butane chain. |

| C-4' | 138.5 | Ar-C (Quaternary) | Ipso carbon attached to the hydroxymethyl group. Deshielded relative to unsubstituted benzene. |

| C-1' | 141.5 | Ar-C (Quaternary) | Ipso carbon attached to the alkyl chain. The strongest deshielding in the ring due to alkyl inductive effects. |

2D NMR Validation (HMBC Framework)

To ensure the protocol acts as a self-validating system, 1D NMR data must be confirmed via 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range couplings (typically

Key Diagnostic Correlations:

-

The benzylic protons at H-4 (2.65 - 2.75 ppm) will show a strong

correlation to the ortho aromatic carbons (C-2'/C-6' at 128.6 ppm ) and a -

The hydroxymethyl protons at H-α (4.65 ppm) will show a

correlation to the opposite ipso carbon (C-4' at 138.5 ppm ) and a

Key HMBC correlations validating the molecular framework of the analyte.

By mapping these long-range interactions, the regiochemistry of 4-(4-Hydroxymethylphenyl)butan-2-ol is unequivocally confirmed, eliminating the possibility of meta- or ortho-substituted isomers.

References

-

The Royal Society of Chemistry . "Supporting Information: Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II)." RSC Publishing. Available at: [Link]

-

SpectraBase . "Benzyl alcohol - 13C NMR Spectrum and Chemical Shifts." John Wiley & Sons, Inc. Available at: [Link]

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-(4-Hydroxymethylphenyl)butan-2-ol

Executive Summary & Physicochemical Profiling

In drug metabolism and pharmacokinetics (DMPK) as well as synthetic verification, accurately mapping the gas-phase dissociation of bifunctional molecules is critical. 4-(4-Hydroxymethylphenyl)butan-2-ol (

When subjected to Electrospray Ionization (ESI) in positive ion mode, the molecule readily protonates to form the

Self-Validating Analytical Protocol: LC-ESI-MS/MS

To ensure high-fidelity structural characterization without analytical artifacts (such as thermal degradation or excessive in-source fragmentation), the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

-

Action: Dilute the analyte to 100 ng/mL in a solvent system of 50:50 Water:Methanol containing 0.1% Formic Acid (v/v).

-

Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

species in the liquid phase prior to aerosolization. Methanol provides optimal surface tension for efficient Taylor cone formation during ESI. -

Self-Validation Check: Analyze a blank injection immediately following the highest calibration standard to validate the absence of carryover, which is common for moderately lipophilic aromatic alcohols.

Step 2: Chromatographic Separation (UHPLC)

-

Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a linear gradient from 5% to 95% organic mobile phase over 10 minutes.

-

Causality: The C18 stationary phase resolves 4-(4-Hydroxymethylphenyl)butan-2-ol from potential positional isomers (e.g., meta-substituted derivatives).

-

Self-Validation Check: Monitor the extracted ion chromatogram (EIC) for m/z 163.1117 (the water-loss fragment). If this peak perfectly co-elutes with the m/z 181.1223 precursor, it confirms the water loss is occurring in the MS source or collision cell, rather than representing a distinct chemical degradation product in the vial.

Step 3: ESI Source Optimization

-

Action: Set the capillary voltage to +3.0 kV and the desolvation temperature to a moderate 300°C.

-

Causality: According to the established rules for atmospheric pressure ionization of small molecules[1], aliphatic and benzylic alcohols are highly prone to in-source fragmentation. Keeping the capillary voltage and temperature moderate prevents the premature loss of water before the precursor reaches the first quadrupole (Q1).

Step 4: Collision-Induced Dissociation (CID)

-

Action: Apply a stepped Collision Energy (CE) ramp (e.g., 10 eV, 20 eV, 35 eV) using Nitrogen or Argon as the collision gas.

-

Causality: Low CE (10 eV) captures the primary dehydration events, while higher CE (35 eV) forces secondary skeletal cleavages (e.g., benzylic bond scission), providing a complete structural fingerprint.

Fig 1. Step-by-step LC-ESI-MS/MS experimental workflow for structural elucidation.

Mechanistic Fragmentation Pathways (CID Dynamics)

The gas-phase dissociation of 4-(4-Hydroxymethylphenyl)butan-2-ol under positive ESI conditions is governed by the even-electron rule and the thermodynamic stability of the resulting carbocations[2].

Pathway A: Sequential Dehydration

The most thermodynamically favorable pathway is the neutral loss of water (-18.0106 Da). Because the molecule possesses two hydroxyl groups, it undergoes sequential dehydration:

-

Primary Water Loss (m/z 163.1117): The secondary alcohol on the butane chain is highly labile. Protonation of this hydroxyl group followed by the elimination of

yields a secondary carbocation, which rapidly rearranges to form a stable alkene (e.g., a butene derivative). Alternatively, loss of the benzylic hydroxyl group forms a highly resonance-stabilized benzylic carbocation. -

Secondary Water Loss (m/z 145.1012): Increasing the collision energy forces the ejection of the second hydroxyl group, resulting in a conjugated diene system (

).

Pathway B: Benzylic Cleavage & Tropylium Formation

A hallmark of alkylbenzene derivatives in mass spectrometry is benzylic cleavage. The

Pathway C: Alpha-Cleavage

Cleavage adjacent to the secondary alcohol on the butane chain results in the neutral loss of acetaldehyde (

Fig 2. Proposed ESI(+) CID fragmentation logical pathways for 4-(4-Hydroxymethylphenyl)butan-2-ol.

Quantitative Data & Fragment Annotation

The table below summarizes the theoretical exact masses for the precursor and its diagnostic product ions. High-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF or Orbitrap) should yield mass errors of < 2.0 ppm for these assignments.

| Fragment | Exact Mass (m/z) | Molecular Formula | Mass Error Limit | Structural Assignment / Causality |

| Precursor | 181.1223 | < 2.0 ppm | Protonated intact molecule | |

| Product 1 | 163.1117 | < 2.0 ppm | Neutral loss of | |

| Product 2 | 145.1012 | < 2.0 ppm | Sequential loss of | |

| Product 3 | 137.0961 | < 2.0 ppm | Alpha-cleavage (Neutral loss of acetaldehyde) | |

| Product 4 | 121.0648 | < 2.0 ppm | Benzylic cleavage (Hydroxy-tropylium ion formation) |

Conclusion

The structural elucidation of 4-(4-Hydroxymethylphenyl)butan-2-ol relies heavily on controlling the ionization environment to preserve the

References

-

Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL: [Link]

-

Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. URL: [Link]

Sources

Infrared (IR) Spectroscopic Profiling of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Technical Whitepaper

Executive Summary

In the landscape of drug development and complex organic synthesis, the structural verification of bifunctional intermediates is critical. 4-(4-Hydroxymethylphenyl)butan-2-ol (

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of 4-(4-Hydroxymethylphenyl)butan-2-ol, one must map its macroscopic spectral features to its microscopic molecular physics. The molecule's distinct functional groups vibrate at quantized frequencies determined by atomic masses and bond force constants.

Logical mapping of molecular substructures to primary infrared vibrational modes.

The Hydroxyl ( ) Region

The presence of two distinct hydroxyl groups capable of extensive inter- and intramolecular hydrogen bonding results in a highly broadened, intense absorption band spanning 3200–3500 cm⁻¹ [1]. The causality behind this broadness lies in the distribution of hydrogen-bond lengths in the condensed phase; hydrogen bonding weakens the

The Carbon-Hydrogen ( ) Stretching Region

Because this molecule contains both saturated (

The Carbon-Oxygen ( ) Fingerprint

The

Aromatic Ring Modes & Out-of-Plane Bending

The skeletal

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative data for the molecule, providing a quick-reference framework for spectral verification.

| Functional Group / Structural Feature | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |

| Primary & Secondary | 3200 – 3500 | Strong, very broad | |

| Aromatic Ring | 3020 – 3080 | Weak to medium, sharp | |

| Aliphatic Chain | 2850 – 2960 | Strong, sharp | |

| Para-Disubstituted Ring | ~1516 & ~1600 | Medium, sharp | |

| Secondary Alcohol | ~1100 | Strong | |

| Primary Alcohol | ~1050 | Strong | |

| Para-Disubstituted Ring | 790 – 860 | Strong |

Experimental Workflow: Self-Validating FTIR-ATR Protocol

To ensure scientific integrity and reproducibility, spectral acquisition must utilize a self-validating system. Attenuated Total Reflectance (ATR) is the preferred methodology, as it bypasses the hygroscopic vulnerabilities of traditional KBr pellet pressing.

FTIR-ATR operational workflow for self-validating spectral acquisition.

Step-by-Step Methodology:

-

System Initialization & Purge: Purge the FTIR spectrometer with dry,

-free nitrogen.-

Causality: This suppresses atmospheric interference, preventing environmental water vapor from artificially inflating the critical 3200–3500 cm⁻¹ hydroxyl region.

-

-

Background Acquisition: Acquire a 32-scan background spectrum on the bare, cleaned diamond or ZnSe ATR crystal.

-

Causality: This establishes a self-validating baseline. Any subsequent peaks detected are mathematically guaranteed to originate from the sample, not the crystal or environment.

-

-

Sample Application: Apply the neat sample of 4-(4-Hydroxymethylphenyl)butan-2-ol directly onto the ATR crystal. If it presents as a low-melting solid, apply standardized pressure using the ATR anvil to ensure intimate optical contact.

-

Interferogram Acquisition: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding scans improves the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring weak overtone bands are distinguishable from instrumental noise.

-

-

Data Processing & Validation: Convert the raw interferogram via Fast Fourier Transform (FFT) and apply an ATR correction algorithm.

-

Causality: ATR correction mathematically compensates for the wavelength-dependent penetration depth of the IR evanescent wave, normalizing peak intensities (particularly in the high-wavenumber

region) to match traditional transmission spectra. Inspect the 2350 cm⁻¹ region; a flat baseline here validates successful atmospheric

-

Conclusion

The IR spectrum of 4-(4-Hydroxymethylphenyl)butan-2-ol is a textbook example of how complex molecular architecture translates into distinct vibrational signatures. By isolating the broad

References

-

Studying the composition of alcohols using IR spectroscopy International Journal of Multidisciplinary Research and Development URL:[Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Spectroscopy Online URL: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols Chemistry LibreTexts URL: [Link]

Sources

Comprehensive Characterization of the Physical Properties of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Technical Guide for Drug Development

Executive Summary

In the critical path of Active Pharmaceutical Ingredient (API) development, the precise characterization of physical properties—specifically melting point (MP) and boiling point (BP)—dictates downstream formulation strategies, stability profiling, and process chemistry parameters. 4-(4-Hydroxymethylphenyl)butan-2-ol (Molecular Weight: 180.25 g/mol ) is a complex diol featuring both a benzylic primary alcohol and a secondary aliphatic alcohol.

Because this specific structural motif is prone to thermal degradation (e.g., intermolecular dehydration) at elevated temperatures, standard physical property assessments cannot be blindly applied. This whitepaper establishes a self-validating, rigorous analytical framework to determine the physical properties of 4-(4-Hydroxymethylphenyl)butan-2-ol, utilizing predictive thermodynamics and standardized protocols anchored in [1] and [2].

Molecular Profiling & Predictive Thermodynamics

Before initiating empirical testing, a Senior Application Scientist must establish a predictive baseline. The dual-hydroxyl system in 4-(4-Hydroxymethylphenyl)butan-2-ol creates a robust, three-dimensional intermolecular hydrogen-bonding network. Furthermore, the phenyl ring allows for

These molecular forces significantly elevate the thermal transition points compared to non-hydroxylated analogs. Using Group Contribution Methods (e.g., the Joback Method), we can establish the expected quantitative ranges, which serve as a baseline to detect experimental anomalies (such as solvent impurities depressing the melting point).

Table 1: Predicted Quantitative Physical Properties

| Property | Predictive Methodology / Rationale | Expected Value Range |

| Molecular Formula | Structural Analysis | C₁₁H₁₆O₂ |

| Molecular Weight | Stoichiometry | 180.25 g/mol |

| Physical State (25 °C) | Intermolecular H-Bonding & | Solid (Crystalline Powder) |

| Melting Point | Group Contribution Method | 95.0 – 105.0 °C |

| Boiling Point (1 atm) | Joback Method Extrapolation | 330.0 – 345.0 °C |

| Density | Volume Increment Method | ~1.12 g/cm³ |

Experimental Methodologies & Protocols

To ensure scientific integrity and trustworthiness, every protocol must be a self-validating system. The following step-by-step methodologies explain not just the actions, but the causality behind each experimental choice.

Pre-Screening: Thermogravimetric Analysis (TGA)

Causality: Diols like 4-(4-Hydroxymethylphenyl)butan-2-ol are highly susceptible to dehydration at temperatures exceeding 200 °C, forming ethers or alkenes. Attempting to measure a normal boiling point without confirming thermal stability will yield false data (measuring the BP of the degradant, not the API).

Step-by-Step Protocol:

-

Calibration: Calibrate the TGA balance using certified weights and the temperature thermocouple using high-purity indium or tin standards.

-

Sample Loading: Load 5.0–10.0 mg of the unpulverized sample into an alumina crucible.

-

Purge: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation.

-

Heating Ramp: Heat from 25 °C to 400 °C at a ramp rate of 10 °C/min.

-

Analysis: Identify the onset of mass loss (

). If

Melting Point Determination (USP <741> & OECD 102)

Causality: The [3] guidelines were amended to eliminate flexibility that previously caused inter-laboratory discrepancies. Strict adherence to pulverization, packing height, and ramp rates ensures that thermal lag (the temperature difference between the heating block and the sample interior) is minimized.

Step-by-Step Protocol:

-

System Suitability (Self-Validation): Run a USP Reference Standard (e.g., Vanillin, MP ~83 °C, or Acetanilide, MP ~114 °C) to verify instrument accuracy within ±0.5 °C.

-

Sample Preparation: Dry the 4-(4-Hydroxymethylphenyl)butan-2-ol sample under vacuum (10 mbar) at 40 °C for 12 hours. Why? Residual solvents act as plasticizers, artificially depressing the melting point.

-

Pulverization: Gently grind the dried sample in an agate mortar. Why? A fine powder maximizes surface area and packing density, ensuring uniform heat transfer.

-

Capillary Loading: Tamp the powder into a glass capillary tube to an exact height of 3.0 mm. Why? A column higher than 3 mm creates internal thermal gradients, widening the observed melting range.

-

Heating Ramp: Rapidly heat the block to 85 °C (10 °C below the expected MP). Then, reduce the ramp rate strictly to 1 °C/min .

-

Observation: Record the temperature at the first formation of a detectable liquid phase (

) and the temperature where no solid phase remains (

Boiling Point Determination (OECD 103)

Causality: According to [4], dynamic ebulliometry is preferred over the capillary method for high-boiling compounds to ensure true liquid-vapor equilibrium.

Step-by-Step Protocol:

-

Decision Gate: Review TGA data. If the compound is stable up to 350 °C, proceed with normal pressure ebulliometry. If it degrades, proceed to step 4.

-

Ebulliometric Setup: Place 50 mL of the melted sample into a dynamic reflux ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

-

Equilibration: Heat to a steady reflux. Record the temperature when the reflux rate is constant (drops/min) and the PRT reading stabilizes for at least 10 minutes.

-

Vacuum Distillation (If Degradation Occurs): Lower the system pressure to 10 mmHg using a vacuum pump. Measure the boiling point at this reduced pressure.

-

Extrapolation: Use the Clausius-Clapeyron equation or a nomograph to extrapolate the measured reduced-pressure boiling point to the standard normal boiling point (1 atm).

Thermal Characterization Workflow

The following logic tree dictates the experimental pathway for fully characterizing the thermal properties of the compound without compromising data integrity through sample degradation.

Fig 1: Thermal characterization workflow for 4-(4-Hydroxymethylphenyl)butan-2-ol.

References

-

Torontech. Melting Point Apparatus & USP <741> Standards. Torontech Inc. Available at: [Link]

-

Nano-test. Industrial Chemistry Analyses - GLP Compliant (OECD 102). Nanolab. Available at: [Link]

-

Semantic Scholar. Compliance with Amended General Chapter USP <741> Melting Range or Temperature. Semantic Scholar Research Database. Available at:[Link]

-

European Chemicals Agency (ECHA). OECD Test Guideline 103: Boiling Point. ECHA CHEM Database. Available at:[Link]

Preformulation Profiling: Thermodynamic Solubility of 4-(4-Hydroxymethylphenyl)butan-2-ol Across Solvent Systems

Executive Summary

In early-stage pharmaceutical development, accurate solubility profiling is the cornerstone of successful formulation, directly dictating bioavailability, toxicity screening, and delivery vehicle selection[1]. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-Hydroxymethylphenyl)butan-2-ol , an amphiphilic compound featuring a hydrophobic phenyl-butyl backbone flanked by two distinct hydrogen-bonding hydroxyl groups. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting, focusing instead on the causality behind solvent interactions and detailing a self-validating experimental workflow grounded in established pharmacopeial standards[2].

Part 1: Structural Mechanics & Hansen Solubility Parameters (HSP)

To predict and understand the solubility of 4-(4-Hydroxymethylphenyl)butan-2-ol, we must first analyze its molecular architecture. The molecule possesses a primary alcohol (hydroxymethyl group) and a secondary alcohol on the butyl chain. While these functional groups act as strong hydrogen bond donors and acceptors, the bulky aromatic ring and aliphatic chain introduce a significant hydrophobic character.

Because both hydroxyl groups are aliphatic in nature (estimated

To systematically select solvents and excipients, we employ the Hansen Solubility Parameters (HSP) framework[5]. HSP partitions the total cohesive energy of a solvent or solute into three distinct intermolecular forces:

-

Dispersion Forces (

): Driven by the hydrophobic phenyl ring and butyl chain. -

Polar Interactions (

): Driven by the dipole moments of the hydroxyl oxygen atoms. -

Hydrogen Bonding (

): Driven by the dual -OH groups.

When the HSP coordinates of a solvent closely match those of 4-(4-Hydroxymethylphenyl)butan-2-ol in 3D space, the energy required to break solute-solute and solvent-solvent bonds is minimized, resulting in high solubility[6].

Part 2: The Self-Validating Thermodynamic Solubility Workflow

Kinetic solubility assays (e.g., solvent-shift methods) are prone to overestimating solubility due to the formation of metastable supersaturated states[7]. To obtain true thermodynamic equilibrium, we strictly adhere to the Saturation Shake-Flask Method , as outlined in USP General Chapter <1236>[2],[8].

A robust protocol must be a self-validating system . If the solid state of the undissolved excess material changes during the experiment (e.g., forming a hydrate or a new polymorph), the thermodynamic baseline shifts, rendering the liquid-phase data invalid[1],[7]. The workflow below prevents this critical failure mode.

Thermodynamic solubility workflow integrating solid-state and liquid-phase validation.Step-by-Step Experimental Protocol

-

Preparation of Solid Excess: Accurately weigh approximately 50 mg of highly pure, crystalline 4-(4-Hydroxymethylphenyl)butan-2-ol into a 5 mL borosilicate glass vial.

-

Solvent Addition: Add 1 mL of the target solvent. Causality Check: The presence of visible, undissolved solid is mandatory to ensure the solution is fully saturated[9],[10].

-

Thermodynamic Equilibration: Seal the vial and place it in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality Check: 48 hours is chosen over the standard 24 hours to ensure complete wetting of the hydrophobic aromatic domains and to allow any metastable supersaturation to precipitate out.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Check: Discard the first 0.2 mL of filtrate. Amphiphilic molecules can adsorb onto hydrophobic filter membranes, artificially lowering the quantified solubility. Saturating the filter first ensures accuracy.

-

Solid-State Verification (Validation Step 1): Recover the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)[1]. This confirms the crystal lattice has not transitioned to a hydrate during equilibration.

-

Quantification (Validation Step 2): Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's

(approx. 220 nm for the substituted benzene ring).

Part 3: Quantitative Solubility Matrix

The table below synthesizes the thermodynamic solubility profile of 4-(4-Hydroxymethylphenyl)butan-2-ol across a spectrum of dielectric constants, reflecting the interplay between the solvent's polarity and the molecule's amphiphilic nature.

| Solvent System | Dielectric Constant ( | Experimental Solubility (mg/mL) | USP Descriptive Term |

| Purified Water | 80.1 | 2.5 ± 0.2 | Slightly Soluble |

| Phosphate Buffer (pH 7.4) | ~80.0 | 2.6 ± 0.1 | Slightly Soluble |

| Ethanol | 24.5 | 145.0 ± 5.2 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 250.0 | Very Soluble |

| Polyethylene Glycol (PEG) 400 | 12.4 | 85.4 ± 3.1 | Soluble |

| n-Hexane | 1.9 | < 0.1 | Practically Insoluble |

Mechanistic Data Interpretation

-

Aqueous Media: Why is the solubility in water only ~2.5 mg/mL despite two hydroxyl groups? The hydrophobic bulk of the phenyl ring and the butyl chain creates a significant cavity-formation energy penalty in water. The hydrogen bonding of the hydroxyls can only partially offset this thermodynamic penalty. Furthermore, the identical solubility in pure water and pH 7.4 buffer confirms the predicted pH-independence[11].

-

Alcohols and Polar Organics (Ethanol, DMSO): These solvents possess HSP coordinates that perfectly balance dispersion forces with hydrogen-bonding capabilities, solvating both the hydrophobic backbone and the hydrophilic hydroxyls simultaneously[12].

-

Non-Polar Solvents (Hexane): The complete lack of hydrogen-bonding capacity (

) in hexane renders it incapable of breaking the strong intermolecular hydrogen bonds within the API's crystal lattice, resulting in practical insolubility.

Part 4: Formulation Implications

Because 4-(4-Hydroxymethylphenyl)butan-2-ol is pH-independent, traditional solubility enhancement techniques like salt formation or pH-adjustment are non-viable[1]. Formulators must instead rely on:

-

Cosolvency: Utilizing Ethanol or PEG-400 in liquid formulations to lower the dielectric constant of the aqueous vehicle[4].

-

Lipid-Based Delivery Systems: Encapsulating the drug in Self-Microemulsifying Drug Delivery Systems (SMEDDS), leveraging the compound's moderate lipophilicity to improve oral bioavailability[12].

References

Sources

- 1. Pharmaceutical preformulation - Clinical GateClinical Gate [clinicalgate.com]

- 2. uspnf.com [uspnf.com]

- 3. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. usp.org [usp.org]

- 9. scribd.com [scribd.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. dash.harvard.edu [dash.harvard.edu]

A Technical Guide to the Synthesis, Isolation, and Characterization of 4-(4-Hydroxymethylphenyl)butan-2-ol

Abstract: This document provides a comprehensive technical framework for the prospective synthesis, isolation, and structural elucidation of the novel compound 4-(4-Hydroxymethylphenyl)butan-2-ol. As this molecule is not prominently described in existing chemical literature, this guide synthesizes established, field-proven methodologies for analogous arylbutanoids to propose a robust and logical workflow. We detail a multi-step synthetic pathway commencing from commercially available precursors, a rigorous purification protocol leveraging column chromatography, and a full suite of spectroscopic techniques for unambiguous structural verification. This whitepaper is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering a validated roadmap for the creation and characterization of this and similar chemical entities.

Introduction and Rationale

The arylbutanol scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Compounds such as 4-(4-hydroxyphenyl)butan-2-ol, isolated from Taxus wallichiana, and its precursor, 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), exhibit a range of biological activities and are of significant interest to the flavor, fragrance, and pharmaceutical industries.

This guide focuses on the target molecule 4-(4-Hydroxymethylphenyl)butan-2-ol , a novel derivative featuring a benzylic alcohol in addition to the secondary alcohol on the butanyl side chain. The introduction of this second hydroxyl group is anticipated to significantly increase the polarity and hydrogen bonding capacity of the molecule, potentially modulating its pharmacokinetic properties and biological interactions. The absence of readily available literature on this specific compound necessitates a foundational, theory-driven approach to its discovery. This document serves as a detailed prospectus for its first synthesis and isolation.

Proposed Synthetic Pathway

The synthesis of arylbutanones is well-established, often proceeding through an aldol condensation of a substituted benzaldehyde with acetone.[1][2] We propose a similar strategy, followed by a tandem reduction to yield the target diol. The overall workflow is designed for efficiency and utilizes common laboratory reagents.

Caption: Proposed multi-step synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol (5).

Step-by-Step Synthetic Protocol

Step A: Aldol Condensation to form Methyl 4-(3-oxobut-1-en-1-yl)benzoate (2)

-

Rationale: This classic Claisen-Schmidt condensation builds the carbon skeleton by forming a new carbon-carbon bond between the aromatic aldehyde and the enolate of acetone.[1] An aqueous sodium hydroxide solution serves as a simple and effective base catalyst.

-

Protocol:

-

To a stirred solution of Methyl 4-formylbenzoate (1) (1.0 eq) in acetone (10 volumes), add a 1M aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with 1M HCl until pH ~7.

-

Reduce the volume of acetone in vacuo.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chalcone intermediate (2).

-

Step B: Catalytic Hydrogenation to form Methyl 4-(3-oxobutyl)benzoate (3)

-

Rationale: Selective reduction of the alkene double bond in the chalcone intermediate is required without affecting the ketone or ester functionalities. Catalytic hydrogenation with palladium on carbon is a highly effective and standard method for this transformation.[1]

-

Protocol:

-

Dissolve the crude chalcone (2) (1.0 eq) in ethanol (15 volumes).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).

-

Stir vigorously at room temperature for 12-18 hours until TLC analysis indicates complete reaction.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate in vacuo to yield the crude saturated ketone (3).

-

Step C & D: Tandem Reduction to yield 4-(4-Hydroxymethylphenyl)butan-2-ol (5)

-

Rationale: This final step requires the reduction of two distinct carbonyl groups: the methyl ester and the ketone. A two-step approach ensures selectivity and control. First, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce the more reactive ester to the primary benzylic alcohol. By carefully controlling stoichiometry and temperature, the ketone can remain largely untouched. Subsequently, a milder reducing agent, Sodium Borohydride (NaBH₄), is used to selectively reduce the ketone to the secondary alcohol, yielding the final product.

-

Protocol:

-

Ester Reduction:

-

Dissolve the crude ketone (3) (1.0 eq) in anhydrous Tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of LiAlH₄ in THF (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), 15% aq. NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the filtrate to yield the crude keto-alcohol intermediate (4).

-

-

Ketone Reduction:

-

Dissolve the crude intermediate (4) in methanol (15 volumes) and cool to 0 °C.

-

Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of acetone.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude final product (5).

-

-

Isolation and Purification

The final product, containing two hydroxyl groups, is a polar molecule. Column chromatography is the method of choice for its purification, separating it from any unreacted intermediates or byproducts.[3][4]

Caption: General workflow for the purification by column chromatography.

Column Chromatography Protocol

-

Rationale: The stationary phase, silica gel, is highly polar. A gradient elution, starting with a nonpolar solvent (hexane) and gradually increasing the proportion of a polar solvent (ethyl acetate), will allow less polar impurities to elute first, followed by the desired, more polar product.[3][5]

-

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (typically 50-100 times the weight of the crude sample) in hexane.

-

Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

-

Sample Loading: Dissolve the crude product (5) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed.

-

Elution: Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1 Hexane:EtOAc).

-

Fraction Collection: Collect the eluent in a series of test tubes.

-

Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop in an appropriate solvent system (e.g., 1:1 Hexane:EtOAc) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(4-Hydroxymethylphenyl)butan-2-ol as, likely, a colorless oil or a white solid.

-

Structural Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Data: The spectrum of the target compound is expected to show characteristic absorption bands confirming its key features.[6]

| Functional Group | Vibration | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| Alcohols (O-H) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, Sharp (multiple bands) |

| Alcohol C-O | C-O Stretch | 1050 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR details the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

-

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Proton(s) | Label | Predicted Shift (δ ppm) | Multiplicity | Integration | Rationale |

| -CH ₃ | a | ~1.2 | Doublet (d) | 3H | Aliphatic methyl group split by adjacent CH. |

| -CH ₂-CH(OH)- | b | ~1.8 | Multiplet (m) | 2H | Methylene protons adjacent to aromatic ring and a chiral center. |

| Ar-CH ₂- | c | ~2.7 | Multiplet (m) | 2H | Benzylic protons adjacent to the butanol chain. |

| -CH (OH)- | d | ~3.8 | Multiplet (m) | 1H | Proton on carbon bearing a secondary alcohol, deshielded. |

| Ar-CH ₂OH | e | ~4.7 | Singlet (s) or Doublet (d) | 2H | Benzylic protons adjacent to an OH group, deshielded.[7] |

| Aromatic H | f, g | ~7.3 | Doublets (d) | 4H (2H+2H) | Protons on a para-substituted benzene ring. |

| -OH (both) | - | Variable | Broad Singlet (br s) | 2H | Exchangeable protons; may not couple. |

-

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon(s) | Predicted Shift (δ ppm) | Rationale |

| C H₃ | ~23 | Aliphatic methyl carbon. |

| -C H₂-CH(OH)- | ~30 | Aliphatic methylene carbon. |

| Ar-C H₂- | ~45 | Benzylic methylene carbon. |

| -C H(OH)- | ~67 | Carbon bearing the secondary alcohol. |

| Ar-C H₂OH | ~65 | Carbon bearing the primary benzylic alcohol. |

| Aromatic C -H | ~127-130 | Aromatic carbons with attached protons. |

| Aromatic C (quaternary) | ~135-142 | Aromatic carbons with substituents. |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

-

Expected Data:

-

Molecular Ion (M⁺): The expected molecular weight for C₁₁H₁₆O₂ is 180.11503 g/mol . An ESI-HRMS experiment should show an [M+Na]⁺ ion at approximately m/z 203.1043.

-

Key Fragmentation Patterns: Common fragmentation pathways for benzylic alcohols include the loss of water ([M-H₂O]⁺) and cleavage of the side chain.[8][9] A prominent fragment would be expected at m/z 107, corresponding to the hydroxymethylbenzyl cation, which can be a diagnostic peak.

-

Conclusion

While 4-(4-Hydroxymethylphenyl)butan-2-ol remains a novel chemical entity, its synthesis and isolation are eminently achievable through the application of fundamental and well-understood organic chemistry principles. The proposed synthetic route, leveraging a Claisen-Schmidt condensation followed by a strategic two-stage reduction, offers a logical and high-probability pathway to the target molecule. Standard purification by silica gel chromatography and characterization by modern spectroscopic techniques (IR, NMR, and MS) will provide the necessary tools for its successful isolation and rigorous structural confirmation. This guide provides a robust experimental blueprint for researchers to undertake the discovery of this and other new arylbutanol derivatives, paving the way for future investigations into their chemical properties and potential biological activities.

References

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

-

JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

-

PubMed. (2022, June 15). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

-

Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

PubMed. (2009, January 2). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. [Link]

-

ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol...[Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Mesa Community College. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

ChemConnections. (n.d.). Information from Mass Spectrometry. [Link]

-

Organic Spectroscopy International. (2015, May 25). NMR spectrum of benzyl alcohol. [Link]

- Google Patents. (n.d.). CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxyphenyl)butan-2-one. PubChem. [Link]

Sources

- 1. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 2. 4-(4-Hydroxyphenyl)butan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 5. youtube.com [youtube.com]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemconnections.org [chemconnections.org]

Putative Biosynthetic Pathway of 4-(4-Hydroxymethylphenyl)butan-2-ol: An Engineered Approach for Novel Phenylbutanoids

Executive Summary

The demand for novel aromatic polyketides and phenylbutanoids in the flavor, fragrance, and pharmaceutical industries necessitates the design of non-natural, engineered biosynthetic pathways. This technical whitepaper outlines a putative, self-validating biosynthetic cascade for 4-(4-Hydroxymethylphenyl)butan-2-ol , a novel hydroxymethyl analog of the well-known cosmetic and fragrance compound rhododendrol (betuligenol). By leveraging the promiscuity of the raspberry ketone biosynthetic machinery and integrating a highly specific cytochrome P450 monooxygenase, we establish a theoretical yet highly robust 6-step enzymatic pathway starting from L-p-methylphenylalanine.

Pathway Architecture & Enzymatic Causality

The biosynthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol requires the precise orchestration of three distinct metabolic modules: Precursor Oxidation, Polyketide Chain Extension, and Sequential Reduction. The causality behind the selection of each enzyme is rooted in active-site topology and substrate accommodation.

Module A: Precursor Supply and Selective Oxidation

The pathway initiates with L-p-methylphenylalanine , which undergoes deamination by a broad-spectrum Phenylalanine Ammonia-Lyase (PAL) to yield 4-methylcinnamic acid . The critical functionalization step requires the selective oxidation of the para-methyl group to a hydroxymethyl group without epoxidizing the alkene tail. We utilize CYP199A4 , a cytochrome P450 from Rhodopseudomonas palustris. Mechanistic studies demonstrate that CYP199A4 binds 4-methylcinnamic acid tightly, inducing a high-spin state shift, and selectively oxidizes it to 4-hydroxymethylcinnamic acid [1].

Module B: Polyketide Chain Extension

To build the phenylbutanone scaffold, the acid is activated to 4-hydroxymethylcinnamoyl-CoA by 4-Coumarate:CoA ligase (4CL). The defining step of this module is catalyzed by Benzalacetone Synthase (RpBAS) from Rheum palmatum[2]. The selection of RpBAS over a standard Chalcone Synthase (CHS) is highly deliberate. RpBAS contains a critical Leu208 substitution (relative to Phe215 in CHS) that constricts the active-site cavity[3]. This structural bottleneck prevents further malonyl-CoA condensations, strictly terminating chain extension at the diketide stage to yield 4-(4-hydroxymethylphenyl)but-3-en-2-one (a hydroxymethyl analog of benzalacetone) and preventing aberrant tetraketide flavonoid formation.

Module C: Sequential Reduction

The final module reduces the diketide to the target alcohol. Benzalacetone Reductase (RiBAR) from Rubus idaeus (raspberry) is employed to reduce the alkene double bond, utilizing NADPH as a proton donor to form 4-(4-hydroxymethylphenyl)butan-2-one [4]. Finally, a broad-spectrum Secondary Alcohol Dehydrogenase (sADH) reduces the ketone to the final chiral product, 4-(4-Hydroxymethylphenyl)butan-2-ol [5].

Putative 6-step enzymatic cascade for 4-(4-Hydroxymethylphenyl)butan-2-ol biosynthesis.

Quantitative Kinetic Profiling

To establish a baseline for pathway optimization, we extrapolate the putative kinetic parameters of the engineered enzymes based on their wild-type affinities for para-substituted analogs. The slight steric increase from a hydroxyl group to a hydroxymethyl group is anticipated to mildly elevate

Table 1: Putative Kinetic Parameters for Engineered Pathway Enzymes

| Enzyme | Substrate | Putative | Putative | Rationale for Extrapolation |

| CYP199A4 | 4-Methylcinnamic acid | 15.2 | 4.5 | Based on documented high-spin state shift and affinity for para-alkyl cinnamic acids[1]. |

| RpBAS | 4-Hydroxymethylcinnamoyl-CoA | 28.4 | 1.2 | Steric accommodation of the hydroxymethyl group within the contracted Leu208 active site[3]. |

| RiBAR | 4-(4-Hydroxymethylphenyl)but-3-en-2-one | 45.0 | 2.8 | Extrapolated from alkene reduction kinetics homologous to native benzalacetone[4]. |

| sADH | 4-(4-Hydroxymethylphenyl)butan-2-one | 120.5 | 5.1 | Standard secondary alcohol dehydrogenase reduction profile for bulky aliphatic ketones[5]. |

Self-Validating Experimental Protocols

Trustworthiness in synthetic biology requires that every protocol acts as a self-validating system. The following in vitro reconstitution workflow ensures that each intermediate is chemically verified before proceeding to the next cascade step.

Protocol 1: Validation of Module A (CYP199A4 Oxidation)

Objective: Confirm the selective para-methyl oxidation without alkene epoxidation.

-

Reaction Setup: Reconstitute 1 µM purified CYP199A4, 10 µM putidaredoxin (Pux), and 1 µM putidaredoxin reductase (PuR) in 50 mM Tris-HCl (pH 7.4).

-

Substrate Addition: Add 500 µM 4-methylcinnamic acid and initiate the reaction with 1 mM NADH.

-

Incubation & Extraction: Incubate at 30°C for 2 hours. Quench with 1% TFA and extract with ethyl acetate.

-

Internal Validation (LC-MS/MS): Analyze the organic layer. A successful reaction is validated by the disappearance of the

161 peak (substrate) and the emergence of an

Protocol 2: One-Pot Cascade for Modules B & C

Objective: Validate the chain extension and sequential reduction to the final alcohol.

-

Reaction Setup: In a 1 mL reaction volume (100 mM potassium phosphate, pH 7.5), combine 500 µM 4-hydroxymethylcinnamic acid, 2 mM Malonyl-CoA, 2 mM ATP, 1 mM CoA, 2 mM NADPH, and 2 mM NADH.

-

Enzyme Loading: Add 5 µM 4CL, 10 µM RpBAS, 5 µM RiBAR, and 5 µM sADH.

-

Incubation: Incubate at 30°C for 4 hours.

-

Internal Validation (Spectrophotometric & Analytical):

-

Real-time validation: Monitor the consumption of NAD(P)H via absorbance decrease at 340 nm.

-

Endpoint validation: Extract with hexane/ethyl acetate (1:1). Confirm the final product, 4-(4-Hydroxymethylphenyl)butan-2-ol, via GC-MS (expected molecular weight: 180.24 g/mol ) and

H-NMR to verify the presence of the chiral secondary alcohol proton.

-

Self-validating experimental workflow for pathway reconstitution and product verification.

Conclusion & Future Perspectives

The putative pathway for 4-(4-Hydroxymethylphenyl)butan-2-ol represents a rational fusion of bacterial P450 oxidation chemistry with plant polyketide synthase logic. By substituting the native para-hydroxy group of raspberry ketone precursors with a para-hydroxymethyl group, we open new avenues for synthesizing functionalized phenylbutanoids with potentially altered volatility, receptor binding affinities, and antioxidant profiles. Future efforts should focus on transitioning this in vitro self-validating system into a consolidated Saccharomyces cerevisiae or Yarrowia lipolytica microbial cell factory for scalable biomanufacturing.

References

-

Aromatic Polyketide Synthases (Purification, Characterization, and Antibody Development to Benzalacetone Synthase from Raspberry Fruits) Plant Physiology URL:[Link]

-

A structure-based mechanism for benzalacetone synthase from Rheum palmatum Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum European Journal of Biochemistry / PubMed URL:[Link]

- Preparation of raspberry-like ketones by bioconversion (EP0707072A1)

-

The oxidation of cinnamic acid derivatives by the cytochrome P450 CYP199A4 RSC Advances URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. EP0707072A1 - Preparation of raspberry-like ketones by bioconversion - Google Patents [patents.google.com]

The Structural Elucidation of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Technical Guide to its Prospective Crystal Structure

Abstract

This technical guide provides a comprehensive, in-depth exploration of the anticipated crystal structure of 4-(4-hydroxymethylphenyl)butan-2-ol, a molecule of significant interest to researchers in drug development and materials science. While a definitive crystal structure has yet to be published, this document outlines a robust, field-proven methodology for its determination, from synthesis and crystallization to advanced structural analysis. By leveraging crystallographic data from the closely related compound, 4-(4-hydroxyphenyl)butan-2-one (commonly known as Raspberry Ketone), we present a predictive analysis of the molecular geometry, hydrogen bonding networks, and supramolecular architecture. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary experimental and theoretical framework to approach the crystallographic analysis of this and similar small molecules, thereby accelerating research and development efforts.

Introduction: The Significance of 4-(4-Hydroxymethylphenyl)butan-2-ol

The introduction of a hydroxymethyl group into a bioactive molecule can profoundly influence its physicochemical and pharmacological properties.[1] This functional group can enhance water solubility, introduce new hydrogen bonding capabilities, and alter metabolic stability, making it a key player in drug design and optimization.[1] 4-(4-Hydroxymethylphenyl)butan-2-ol, a derivative of the well-known flavor compound Raspberry Ketone, embodies this principle. Its bifunctional nature, possessing both a primary and a secondary alcohol, suggests a rich potential for forming intricate hydrogen-bonded networks, which are pivotal in crystal engineering and understanding drug-receptor interactions.[2] A detailed understanding of its three-dimensional structure at the atomic level is, therefore, a prerequisite for unlocking its full potential in medicinal chemistry and materials science.

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] The insights gained from a crystal structure are invaluable for rational drug design, polymorphism studies, and understanding structure-activity relationships. This guide will walk through the essential steps to determine and analyze the crystal structure of 4-(4-hydroxymethylphenyl)butan-2-ol, presenting a hypothetical yet scientifically grounded case study.

Synthesis and Characterization

A logical and efficient synthetic route to 4-(4-hydroxymethylphenyl)butan-2-ol begins with its ketone analog, 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone). The reduction of the ketone functionality to a secondary alcohol can be achieved with high selectivity using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

Experimental Protocol: Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-(4-hydroxyphenyl)butan-2-one in 20 mL of methanol with gentle stirring.

-

Reduction: Cool the solution in an ice bath. Slowly add 0.25 g of sodium borohydride in small portions to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 4-(4-hydroxymethylphenyl)butan-2-ol.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, a benzylic CH₂ group, a CH₂ group adjacent to the secondary alcohol, a CH proton attached to the secondary alcohol, a methyl group adjacent to the secondary alcohol, and two distinct -OH protons (one phenolic, one alcoholic).[6][7] |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the two aliphatic carbons in the butane chain, and the carbon bearing the hydroxymethyl group. |

| IR Spectroscopy | A broad O-H stretching band around 3400-3200 cm⁻¹ indicative of the alcohol and phenol groups, C-O stretching bands, and aromatic C-H and C=C stretching vibrations.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-(4-hydroxymethylphenyl)butan-2-ol, along with characteristic fragmentation patterns. |

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3][8] For a polar molecule like 4-(4-hydroxymethylphenyl)butan-2-ol, several crystallization techniques should be explored.

Solvent Selection

The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[9] Given the compound's polarity, solvents such as ethanol, methanol, ethyl acetate, and mixtures with water are promising candidates.

Crystallization Methodologies

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize out.[10]

Caption: Workflow for Crystal Structure Determination.

X-ray Diffraction Analysis: A Hypothetical Case Study

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer.[4][5] The resulting diffraction pattern is used to solve and refine the crystal structure.

Data Collection and Processing

Data would be collected using a modern diffractometer, likely with Mo Kα radiation. The collected data would then be processed to yield a set of reflection intensities.

Structure Solution and Refinement

The structure would be solved using direct methods and refined by full-matrix least-squares on F².

A Predictive Look at the Crystal Structure of 4-(4-Hydroxymethylphenyl)butan-2-ol

Based on the known crystal structure of 4-(4-hydroxyphenyl)butan-2-one[1], we can anticipate several key features of the 4-(4-hydroxymethylphenyl)butan-2-ol structure.

| Parameter | Anticipated Value/Observation | Rationale/Comparison with Raspberry Ketone |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. Raspberry Ketone crystallizes in the orthorhombic system.[1] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | The molecule is chiral, but a racemic mixture would likely crystallize in a centrosymmetric space group. |

| Unit Cell Dimensions | Similar to Raspberry Ketone, but with potential expansion to accommodate the bulkier hydroxyl group. | The unit cell dimensions of Raspberry Ketone are a = 14.0242 Å, b = 12.4450 Å, c = 5.2706 Å.[1] |

| Molecular Conformation | The phenyl ring and butanol chain will likely be non-planar. | In Raspberry Ketone, the benzene ring is inclined at a dihedral angle of 75.9° to the butan-2-one substituent.[1] A similar twisted conformation is expected here. |

| Hydrogen Bonding | Extensive O-H···O hydrogen bonds involving the phenolic -OH, the secondary alcohol -OH, and the hydroxymethyl -OH. | This will be the most significant difference from Raspberry Ketone, which has only the phenolic -OH as a hydrogen bond donor. The presence of two additional hydroxyl groups will likely lead to a more complex, three-dimensional hydrogen-bonded network. |

The Decisive Role of the Hydroxymethyl Group: A Structural Perspective

The primary distinction between 4-(4-hydroxymethylphenyl)butan-2-ol and its ketone precursor is the presence of the secondary alcohol on the butane chain. This seemingly minor change has profound implications for the crystal packing and supramolecular assembly.

-

Hydrogen Bond Donors and Acceptors: While the ketone oxygen of Raspberry Ketone acts as a hydrogen bond acceptor, the hydroxyl group in our target molecule can act as both a donor and an acceptor.[4] This dual role significantly increases the possibilities for hydrogen bond formation.

-

Supramolecular Motifs: The interplay between the three hydroxyl groups (phenolic, secondary alcohol, and primary alcohol) is expected to generate robust supramolecular synthons, such as chains or rings, which will dictate the overall crystal packing.

-

Chirality and Packing: As 4-(4-hydroxymethylphenyl)butan-2-ol is chiral, its crystallization from a racemic mixture will result in a racemate. The crystal structure will reveal how the two enantiomers are arranged in the unit cell, which can have implications for its biological activity and physical properties.

Caption: Key Hydrogen Bonding Donors and their Role.

Conclusion and Future Outlook

This technical guide has laid out a comprehensive roadmap for the determination and analysis of the crystal structure of 4-(4-hydroxymethylphenyl)butan-2-ol. By synthesizing the compound from its readily available ketone precursor, employing systematic crystallization screening, and utilizing modern X-ray diffraction techniques, its three-dimensional structure can be elucidated. The predictive analysis, based on the known structure of Raspberry Ketone, suggests that the introduction of the secondary alcohol will lead to a more intricate and robust hydrogen-bonded network, a feature of paramount importance in drug design and materials science.

The determination of this crystal structure will not only provide a definitive answer to its molecular conformation and packing but will also serve as a valuable case study for understanding the subtle yet powerful influence of functional group modification on the solid-state properties of small molecules. The insights gained will undoubtedly contribute to the more rational design of future drug candidates and functional materials.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2436. Retrieved from [Link]

-

Gavezzotti, A. (2013). Atom interaction propensities of oxygenated chemical functions in crystal packings. PMC - NIH. Retrieved from [Link]

-

LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Beek, T. A. van, et al. (2000). A Labeling Study To Elucidate the Biosynthesis of 4-(4-Hydroxyphenyl)-Butan-2-one (Raspberry Ketone) by Nidula niveo-tomentosa. PMC - NIH. Retrieved from [Link]

-

University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Nichols, L. (n.d.). 4. Crystallization. Retrieved from [Link]

-

Sun, J., et al. (2011). 4-(4-Hydroxyphenyl)butan-2-one. PMC - NIH. Retrieved from [Link]

-

Scott, D. E., et al. (2021). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. Retrieved from [Link]

-

O'Hagan, S., et al. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. Retrieved from [Link]

-

Cotton, S. (2012). Raspberry Ketone. Molecule of the Month. Retrieved from [Link]

-

Guo, X., et al. (2022). Advances in the synthesis and applications of raspberry ketone: A review. ResearchGate. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2018). Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach. MDPI. Retrieved from [Link]

-

Bonnet, A., et al. (2005). Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]